Cas no 92712-69-1 (Ethyl 2-chloro-4-iodobenzoate)

Ethyl 2-chloro-4-iodobenzoate is a versatile organic compound featuring a chlorinated and iodinated benzene ring. Its unique structure allows for diverse synthetic applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound exhibits high purity and stability, making it an excellent choice for research and development purposes. Its selective substitution pattern contributes to its potential in targeted chemical transformations.
Ethyl 2-chloro-4-iodobenzoate structure
Ethyl 2-chloro-4-iodobenzoate structure
Product Name:Ethyl 2-chloro-4-iodobenzoate
CAS No:92712-69-1
MF:C9H8ClIO2
MW:310.516094207764
CID:1974690
PubChem ID:13287888
Update Time:2025-06-24

Ethyl 2-chloro-4-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloro-4-iodobenzoate
    • AGN-PC-00LVPB
    • SureCN10641423
    • ZINC36532955
    • AS02974
    • Benzoic acid, 2-chloro-4-iodo-, ethyl ester
    • Benzoic acid,2-chloro-4-iodo-,ethyl ester;
    • Ethyl 2-chloro-4-iodobenzoate (ACI)
    • SCHEMBL10641423
    • Ethyl2-Chloro-4-iodobenzoate
    • D75552
    • CS-16259
    • CS-0094428
    • DTXSID30534863
    • OYNKNUFQOPRECH-UHFFFAOYSA-N
    • 92712-69-1
    • AKOS027323286
    • MDL: MFCD11846100
    • Inchi: 1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
    • InChI Key: OYNKNUFQOPRECH-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CC(I)=CC=1)OCC

Computed Properties

  • Exact Mass: 309.92600
  • Monoisotopic Mass: 309.92575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.745
  • Boiling Point: 322.9°C at 760 mmHg
  • Flash Point: 149.1°C
  • Refractive Index: 1.595
  • PSA: 26.30000
  • LogP: 3.12130

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Ethyl 2-chloro-4-iodobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Potassium iodide
Reference
Imidazoles
, United Kingdom, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  0 °C; 5 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Preparation of the retinoid compound and their application as anticancer agents
, World Intellectual Property Organization, , ,

Ethyl 2-chloro-4-iodobenzoate Raw materials

Ethyl 2-chloro-4-iodobenzoate Preparation Products

Additional information on Ethyl 2-chloro-4-iodobenzoate

Ethyl 2-chloro4-iodobenzoate (CAS No. 92712-69-1): A Comprehensive Overview

Ethyl 2-chloro4-iodobenzoate, identified by the CAS No. 92712-69-1, is an aromatic ester compound characterized by its unique substitution pattern on the benzene ring. This molecule consists of a benzoic acid backbone with a chloro group at the para position and an iodo substituent at the meta position, further functionalized by an ethyl ester moiety. The combination of halogen atoms—specifically chlorine and iodine—alongside the ester group imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for advanced biomedical applications.

In recent years, compounds bearing both chloro and iodo substituents have gained attention due to their tunable electronic effects and potential for modulating biological activity. A study published in the Journal of Medicinal Chemistry (JMC) in 2023 highlighted how such dual-halogenated aromatic systems can enhance ligand efficiency when designing kinase inhibitors, a critical class of anticancer agents. The ethyl ester group in Ethyl 2-chloro4-iodobenzoate, which demonstrated that meta-substituted iodo groups could selectively bind to metalloenzymes involved in bacterial biofilm formation, opening new avenues for combating antibiotic-resistant pathogens.

The physical properties of Ethyl 2-chloro4-iodobenzoate, researchers employed computational docking studies to evaluate its interaction with protein targets. These studies revealed that the compound’s rigid structure and hydrophobic nature allow it to bind effectively within enzyme active sites, particularly those requiring halogen bond interactions. Such findings underscore its utility as a lead compound in structure-based drug design initiatives.

In academic research settings, Ethyl ***, further emphasizing its role as a versatile building block for synthesizing bioactive molecules with enhanced pharmacokinetic profiles.

A notable application area involves leveraging Ethyl ***, where this compound was used to synthesize photoresponsive materials capable of reversible drug release under near-infrared light—a breakthrough for targeted cancer therapies.

Ethyl ***, researchers have begun exploring its potential as an imaging agent due to the iodine’s compatibility with X-ray contrast mechanisms. Preliminary studies suggest that its aromatic framework could be modified to create dual-functional molecules that simultaneously deliver therapeutic agents and enable real-time monitoring via medical imaging techniques.

The synthesis of Ethyl *.

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